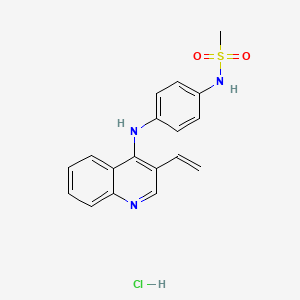
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer agents, anti-bacterial agents, and disinfectants . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
准备方法
The synthesis of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization and oxidation.
Attachment of Methanesulfonamide Group: The acridine derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
化学反应分析
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine moiety are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has several scientific research applications:
作用机制
The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .
相似化合物的比较
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can be compared with other acridine derivatives such as:
Quinacrine: An acridine derivative with anti-malarial and anti-cancer properties.
Proflavine: An acridine derivative used as an anti-bacterial agent and disinfectant.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with DNA and related enzymes, making it a promising candidate for cancer therapy .
属性
CAS 编号 |
75775-83-6 |
|---|---|
分子式 |
C18H18ClN3O2S |
分子量 |
375.9 g/mol |
IUPAC 名称 |
N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |
InChI 键 |
YURKPSFZZGFYNN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
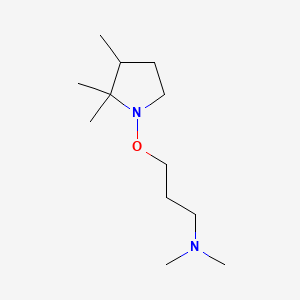
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
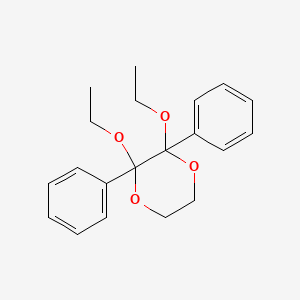
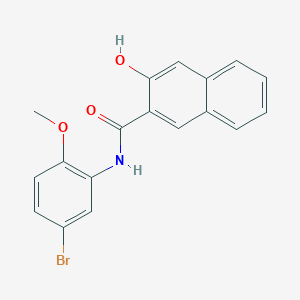

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
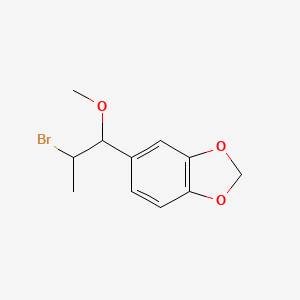

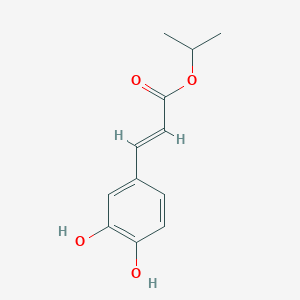
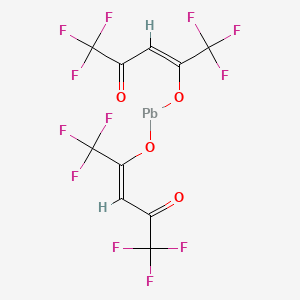
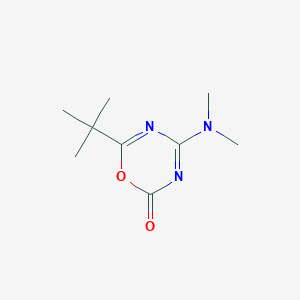

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
